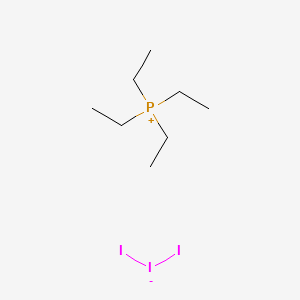![molecular formula C16H23NO3 B14442218 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol CAS No. 76289-15-1](/img/structure/B14442218.png)
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the naphthalene ring systemThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to beta-adrenergic receptors, leading to a decrease in the force and rate of heart contractions . This interaction is mediated through the inhibition of the action of epinephrine and norepinephrine, which are naturally occurring substances in the body .
Comparación Con Compuestos Similares
Atenolol: A beta-blocker with a similar mechanism of action but different structural features.
Esmolol: Another beta-blocker with a rapid onset and short duration of action.
Propranolol: A non-selective beta-blocker with a broader range of applications.
Uniqueness: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which allows for selective binding to certain receptors and enzymes. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other beta-blockers .
Propiedades
Número CAS |
76289-15-1 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H23NO3/c1-12(2)17-10-14(18)11-20-16(19)9-5-7-13-6-3-4-8-15(13)16/h3-8,12,14,17-19H,9-11H2,1-2H3 |
Clave InChI |
CYUVQMSLGASQAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1(CC=CC2=CC=CC=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


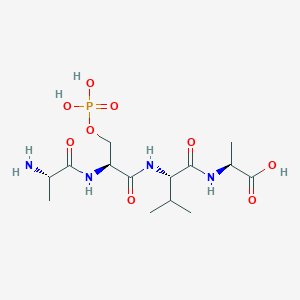

![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
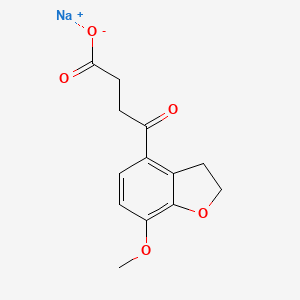
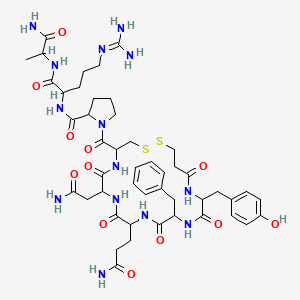
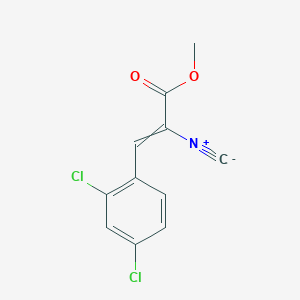
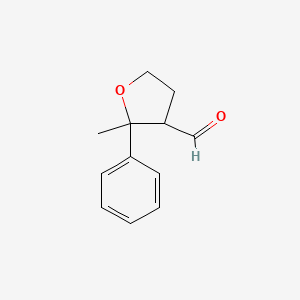

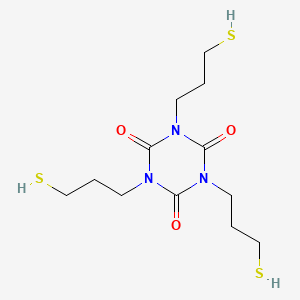
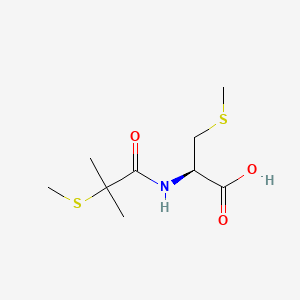


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
